tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 298.68 g/mol. This compound is classified as an imidazopyridine derivative, which is notable for its potential applications in medicinal chemistry, particularly as a selective inhibitor in various biological pathways.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 878011-44-0. It falls into the category of heterocyclic compounds due to the presence of both nitrogen and carbon atoms in its ring structure, specifically featuring an imidazo[4,5-b]pyridine framework. This classification is significant as it denotes compounds that often exhibit diverse biological activities, including anti-inflammatory and anti-cancer properties .
The synthesis of tert-butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate typically involves several key steps:
These steps require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of tert-butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate features a fused bicyclic system comprising an imidazole ring fused to a pyridine ring. Key structural elements include:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its reactivity and interaction with biological targets .
The compound can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for tert-butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate primarily involves its role as an inhibitor targeting specific kinases such as Interleukin-1 Receptor Associated Kinases (IRAKs). The binding affinity to these kinases is influenced by the structural features of the compound, particularly how the imidazo[4,5-b]pyridine scaffold interacts with the active site of the enzyme.
This interaction may involve hydrogen bonding and hydrophobic interactions, stabilizing the inhibitor in a conformation that prevents kinase activation . Such mechanisms are crucial for developing therapeutic agents targeting inflammatory diseases.
Key physical properties include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in various environments and its suitability for pharmaceutical applications .
tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate has significant potential in scientific research:
The construction of the imidazo[4,5-b]pyridine core relies heavily on Pd-catalyzed heteroannulation. Key protocols utilize Pd(PPh₃)₂Cl₂ or Pd₂(dba)₃ (palladium tris(dibenzylideneacetone)) with ligands like DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate intramolecular C–N bond formation [4] [5]. As demonstrated in the synthesis of Aurora kinase inhibitors, Sonogashira coupling between 5-chloro-3-iodo-2-aminopyridine (11) and alkynes (10) yields 7-azaindole precursors, which are subsequently transformed into imidazo[4,5-b]pyridines [4]. Optimized conditions require:
Table 1: Heteroannulation Conditions for Core Assembly
Pd Catalyst | Ligand | Base | Yield (%) | Key Application |
---|---|---|---|---|
Pd(PPh₃)₂Cl₂ | DABCO | iPr₂NEt | 75–85 | Aurora-A inhibitor intermediates |
Pd₂(dba)₃ | t-Bu₃P | Cs₂CO₃ | 68–72 | Indole-fused tetracyclics |
Pd(OAc)₂ | 2,2′-bipyridine | K₂CO₃ | 80–88 | Benzo[a]carbazoles |
Regioselective functionalization exploits the differential reactivity of C4 and C7 halogens. C4 chlorination in 4,5-dichloro-3-nitropyridin-2-amine (18) is preferentially displaced by nucleophiles due to reduced steric hindrance and enhanced electrophilicity [4]. Key methodologies include:
Steric bulk significantly impacts kinetics: Aniline couplings require elevated temperatures (90°C) versus room-temperature piperidine substitutions [4].
The tert-butoxycarbonyl (Boc) group enhances solubility and prevents undesired cyclization or decomposition during multistep syntheses. Critical advantages include:
Controlled nitration precedes chlorination to avoid over-oxidation or regioisomer contamination. Standard sequences involve:
Aurora-A selectivity studies reveal that the T217 residue governs electrophile orientation during nitration, minimizing C3/C6 byproducts [4]. Chlorination efficiency hinges on:
Table 2: Chlorination Agents and Efficiency
Reagent System | Temperature (°C) | Time (h) | Regiopurity (%) | Byproducts |
---|---|---|---|---|
POCl₃ (3 eq.) | 110 | 4 | >98 | <2% C6-chloro |
PCl₅ (2.5 eq.) | 120 | 6 | 95 | 5% Dechloro |
SOCl₂/DMF (5 eq.) | 80 | 8 | 85 | 15% Hydrolysis |
Solid-supported strategies enable combinatorial library synthesis. Key innovations include:
Yields in solid-phase routes (70–85%) are marginally lower than solution-phase methods but offer scalability for gram-scale production [6] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1